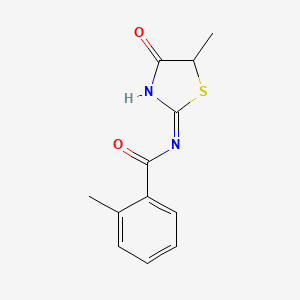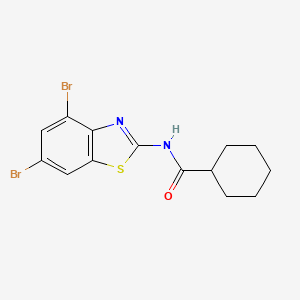![molecular formula C21H29N3O2 B6060378 1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060378.png)
1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields of research. This compound is also known as CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. CPP-115 has shown promising results in preclinical studies, and it is believed that it could be used to treat a range of neurological disorders.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA, which in turn reduces the activity of neurons in the brain and prevents seizures. CPP-115 has also been shown to reduce the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This can help to reduce the reinforcing effects of drugs of abuse and prevent addiction.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects, including increasing the levels of GABA in the brain, reducing the activity of neurons, and reducing the reinforcing effects of drugs of abuse. CPP-115 has also been shown to have anxiolytic effects, which could make it useful in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 is that it has been extensively studied in preclinical models and has shown promising results in the treatment of various neurological disorders. However, one limitation of CPP-115 is that it has not yet been tested in humans, and it is unclear whether it will be effective in clinical trials.
Zukünftige Richtungen
There are several future directions for research on CPP-115, including:
1. Testing the efficacy of CPP-115 in clinical trials for the treatment of neurological disorders.
2. Investigating the potential use of CPP-115 in the treatment of other disorders, such as depression and schizophrenia.
3. Studying the long-term effects of CPP-115 on the brain and body.
4. Developing new analogs of CPP-115 that could be more effective or have fewer side effects.
5. Investigating the potential use of CPP-115 in combination with other drugs for the treatment of neurological disorders.
Synthesemethoden
CPP-115 can be synthesized using a multi-step process that involves the conversion of vigabatrin to 4-amino-5-hexenoic acid, followed by the reaction with 3-methylbenzylamine, and then cyclization with cyclopropylcarbonyl chloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential applications in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter in the brain, which can help to reduce the activity of neurons and prevent seizures. CPP-115 has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, suggesting that it could be used as a potential treatment for addiction.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[1-(3-methylphenyl)piperidin-4-yl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15-3-2-4-19(13-15)23-11-9-17(10-12-23)22-21(26)16-5-8-20(25)24(14-16)18-6-7-18/h2-4,13,16-18H,5-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKUFRUFZHFAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(CC2)NC(=O)C3CCC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B6060302.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6060324.png)
![3-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6060328.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6060332.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B6060333.png)
![4-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6060340.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6060343.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6060345.png)

![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B6060372.png)
![2-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6060386.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6060400.png)